molecular formula C8H16N2O B1522188 3-Isopropyl-1-methylpiperazin-2-one CAS No. 1073556-03-2

3-Isopropyl-1-methylpiperazin-2-one

Cat. No. B1522188
CAS RN: 1073556-03-2
M. Wt: 156.23 g/mol
InChI Key: ZZOGALOMUFZTHH-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methylpiperazin-2-one is a chemical compound with the empirical formula C8H17ClN2O and a molecular weight of 192.69 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Isopropyl-1-methylpiperazin-2-one is represented by the SMILES string O=C1N(C)CCNC1C(C)C.[H]Cl . The InChI key is AKDVBOQVEPFILV-UHFFFAOYSA-N .

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent Synthesis

3-Isopropyl-1-methylpiperazin-2-one may serve as a precursor or an intermediate in the synthesis of various therapeutic agents. Its structural properties could be leveraged to create compounds with potential activity against a range of diseases. The compound’s piperazine ring is a common motif in pharmaceuticals, suggesting its utility in drug design and discovery .

Material Science: Polymer Synthesis Modifier

In material science, this compound could be used to modify the synthesis of polymers. Its incorporation into polymer chains could affect the physical properties of the material, such as flexibility, durability, and thermal stability, potentially leading to the development of new materials with unique characteristics .

Chemical Synthesis: Organic Synthesis Building Block

As a building block in organic synthesis, 3-Isopropyl-1-methylpiperazin-2-one can be used to construct a wide variety of complex molecules. Its reactivity with other organic molecules could be explored to synthesize novel compounds with specific desired properties .

Biochemistry: Enzyme Inhibition Studies

This compound might be used in biochemistry for enzyme inhibition studies. By interacting with enzyme active sites, it could help in understanding the mechanism of action of enzymes and aid in the development of enzyme inhibitors that could be used as drugs .

Industrial Applications: Catalyst or Process Enhancer

In industrial chemical processes, 3-Isopropyl-1-methylpiperazin-2-one could act as a catalyst or process enhancer. It might improve the efficiency of certain reactions or processes, leading to cost-effective and environmentally friendly production methods .

Environmental Applications: Pollutant Degradation

The compound could have applications in environmental science, particularly in the degradation of pollutants. Its chemical structure might allow it to interact with and break down harmful environmental contaminants, aiding in bioremediation efforts .

Mechanism of Action

The mechanism of action for 3-Isopropyl-1-methylpiperazin-2-one is currently not available .

Safety and Hazards

3-Isopropyl-1-methylpiperazin-2-one is classified as having acute toxicity (Category 4, Oral and Dermal), skin irritation (Category 2), and is a skin sensitizer (Category 1) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

1-methyl-3-propan-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)7-8(11)10(3)5-4-9-7/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOGALOMUFZTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1073556-03-2
Record name 3-Isopropyl-1-methylpiperazin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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